Teriflunomide

Overview

Description

Teriflunomide is a pyrimidine synthesis inhibitor with anti-inflammatory and immunomodulatory properties. It is the active metabolite of leflunomide and is marketed under the brand name Aubagio. This compound is primarily used to treat relapsing forms of multiple sclerosis, a chronic autoimmune disease affecting the central nervous system .

Mechanism of Action

Target of Action

Teriflunomide primarily targets the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are vital for the proliferation of cells, particularly rapidly dividing cells such as T lymphocytes and B lymphocytes .

Mode of Action

This compound acts as an immunomodulatory agent by inhibiting pyrimidine synthesis . It achieves this by inhibiting the action of DHODH, thereby preventing the synthesis of pyrimidines . This inhibition results in a decrease in the proliferation of activated T and B lymphocytes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the de novo synthesis of pyrimidines . This results in a decrease in the number of activated lymphocytes, thereby diminishing the inflammatory response to auto-antigens .

Pharmacokinetics

This compound is well absorbed following oral administration . It is almost entirely protein-bound in plasma (>99%) . The drug demonstrates linear pharmacokinetics at doses of 5–25 mg/day . It has a mean plasma half-life of 10–18 days, and steady-state levels are achieved within 20 weeks . This compound is metabolized via hydrolysis to minor metabolites . Other minor metabolic pathways include oxidation, N-acetylation, and sulfate conjugation . This compound is eliminated unchanged and mainly through bile .

Result of Action

The action of this compound leads to a decrease in the amount of activated CNS lymphocytes, resulting in anti-inflammatory and antiproliferative effects . This is thought to reduce the number of lymphocytes and interfere with their ability to produce the disease response and nerve damage that ultimately leads to relapses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other potentially hepatotoxic drugs may increase the risk of severe liver injury . Additionally, patients with preexisting liver disease may be at increased risk of developing elevated transaminase concentrations during this compound therapy . It’s also important to note that the drug’s efficacy and stability can be affected by factors such as the patient’s overall health status, other medications they are taking, and their individual response to treatment.

Biochemical Analysis

Biochemical Properties

Teriflunomide acts by suppressing the production of new pyrimidines through the inhibition of the enzyme dihydro-orotate dehydrogenase . This biochemical reaction is crucial for the synthesis of DNA and RNA, thereby affecting the proliferation of cells, particularly those of the immune system.

Cellular Effects

This compound has been shown to preserve neuronal activity and protect mitochondria in brain slices exposed to oxidative stress . It also influences cell function by modulating phosphatidylinositol-3-kinase (PI3K) inhibition-mediated behavior alteration in mice .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of dihydro-orotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines . By inhibiting this enzyme, this compound reduces the synthesis of pyrimidines, thereby affecting DNA and RNA synthesis and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to effectively mitigate behavioral and biochemical alterations induced by scopolamine . This includes improvements in memory, locomotion, and motor coordination, which might be attributed to the oxidative and inflammatory stress inhibitory potential of this compound .

Dosage Effects in Animal Models

In animal models, different dosages of this compound have shown varying effects. For instance, in mice, this compound at a dosage of 10 mg/kg and 20 mg/kg was able to mitigate scopolamine-induced cognitive impairment .

Metabolic Pathways

This compound is involved in the pyrimidine synthesis pathway, where it inhibits the enzyme dihydro-orotate dehydrogenase . This inhibition affects the production of new pyrimidines, thereby influencing DNA and RNA synthesis and cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of teriflunomide involves several steps. One common method includes the reaction of cyano acetyl chloride with para-trifluoromethylaniline in the presence of an acid-binding agent to form 2-cyano-N-(4-trifluoromethyl-phenyl)-acetamide. This intermediate is then reacted with acetyl chloride and an acid-binding agent to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the condensation of methyl acetoacetate with triethyl orthoformate to generate ethoxy methylene methyl acetoacetate. This compound undergoes cyclization with azanol to form 5-methyl isoxazole-4-formic acid, which is then reacted with sulfur oxychloride to produce the corresponding acyl chloride. The final step involves condensation with para-trifluoromethylaniline and subsequent ring-opening under alkaline conditions to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Teriflunomide undergoes various chemical reactions, including hydrolysis, oxidation, N-acetylation, and sulfate conjugation .

Common Reagents and Conditions:

Hydrolysis: Typically occurs under acidic or basic conditions, leading to the formation of minor metabolites.

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

N-acetylation: Utilizes acetic anhydride or acetyl chloride in the presence of a base.

Sulfate Conjugation: Involves the use of sulfuric acid or sulfate donors.

Major Products: The major products formed from these reactions include various minor metabolites resulting from hydrolysis, oxidation, N-acetylation, and sulfate conjugation .

Scientific Research Applications

Teriflunomide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Leflunomide: The parent compound of teriflunomide, also used as an immunomodulatory drug.

Interferon beta-1a (Avonex): Another drug used to treat multiple sclerosis, but with a different mechanism of action.

Glatiramer acetate (Copaxone): Used to treat relapsing forms of multiple sclerosis, works by modulating the immune response.

Uniqueness of this compound: this compound is unique in its selective inhibition of dihydroorotate dehydrogenase, leading to a targeted reduction in lymphocyte proliferation. Unlike other immunomodulatory drugs, this compound does not cause significant immune suppression, making it a safer option for long-term treatment of multiple sclerosis .

Biological Activity

Teriflunomide is an immunomodulatory drug primarily used in the treatment of relapsing forms of multiple sclerosis (MS). It functions as a selective and reversible inhibitor of dihydro-orotate dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a reduction in the proliferation of activated T and B lymphocytes, which play crucial roles in the pathogenesis of MS. The biological activity of this compound extends beyond MS, demonstrating potential anticancer effects and immunomodulatory properties against viral infections.

1. Immunomodulatory Effects

this compound's primary mechanism involves the modulation of immune cell proliferation. By inhibiting dihydro-orotate dehydrogenase, this compound decreases the availability of pyrimidines necessary for DNA synthesis, thereby limiting lymphocyte proliferation. This effect is particularly beneficial in MS, where overactive immune responses contribute to neuronal damage.

2. Antitumor Activity

Research has shown that this compound exhibits significant antitumor properties in various cancers, including triple-negative breast cancer (TNBC). It induces apoptosis and inhibits cell motility and invasiveness through several pathways:

- Cell Cycle Regulation : this compound causes S-phase arrest in cancer cells by modulating cyclin levels and affecting cell cycle regulators such as p27 and RB .

- Apoptosis Induction : It promotes apoptosis by upregulating pro-apoptotic factors like BAX while downregulating anti-apoptotic factors like Bcl-xL .

- Inhibition of Invasion : this compound reduces the invasive capabilities of cancer cells by inhibiting processes such as epithelial-mesenchymal transition (EMT) and matrix metalloproteinase expression .

Clinical Efficacy in Multiple Sclerosis

This compound has been evaluated in several clinical trials for its efficacy in treating MS:

- Phase II Study : In a randomized, double-blind study involving 179 patients, this compound significantly reduced the number of active lesions on MRI compared to placebo, with a median number of combined unique active lesions per scan being 0.5 for placebo versus 0.2 for the 7 mg/day group (p < 0.03) and 0.3 for the 14 mg/day group (p < 0.01) .

- Long-term Studies : A long-term extension study demonstrated that this compound maintained efficacy over extended periods (up to 9 years), with sustained reductions in annualized relapse rates (ARR) and stable disability scores among patients . For instance, patients who switched from placebo to this compound experienced a significant drop in ARR after starting treatment.

Safety Profile

This compound is generally well-tolerated, with common adverse events including transient liver enzyme elevations and hair thinning. Serious adverse events were reported in about 20% of patients, but these were consistent with findings from earlier studies . The safety profile remains stable over long-term use, with no new or unexpected adverse effects emerging during extended treatment periods.

Tables Summarizing Key Findings

| Study Type | Population Size | Key Findings | Statistical Significance |

|---|---|---|---|

| Phase II Study | 179 | Reduced MRI lesions; fewer relapses | p < 0.03 (7 mg), p < 0.01 (14 mg) |

| Long-term Extension | Varies | Sustained efficacy; stable disability scores | ARR lower across all groups |

| Antitumor Study | In vitro | Induced apoptosis; inhibited invasion in TNBC | Dose-dependent effects observed |

Case Studies

Case Study on Antitumor Activity

In a study investigating TNBC cell lines treated with this compound, researchers found that exposure led to significant reductions in colony formation and invasiveness. The IC50 values were determined to be approximately 31.36 µM for MDA-MB-468 cells after 96 hours of treatment, demonstrating potent cytotoxic effects .

Clinical Case on MS Treatment

In a clinical trial focusing on patients with radiologically isolated syndrome (RIS), this compound was found to reduce the risk of developing clinical MS by 72% compared to placebo over a period of 96 weeks . This finding underscores its potential role not just as a treatment but also as a preventive measure in at-risk populations.

Properties

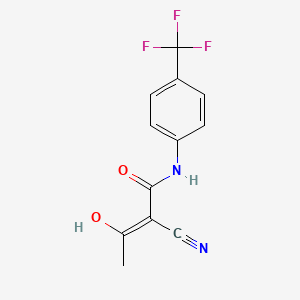

IUPAC Name |

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNUDOFZCWSZMS-YFHOEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893457 | |

| Record name | Teriflunomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in DMSO (practically insoluble in water). | |

| Record name | Teriflunomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The exact mechanism by which teriflunomide acts in MS is not known. What is known is that teriflunomide prevents pyrimidine synthesis by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase, and this may be involved in its immunomodulatory effect in MS. | |

| Record name | Teriflunomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

163451-81-8, 108605-62-5 | |

| Record name | Teriflunomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163451-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenamide, 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108605625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teriflunomide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teriflunomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Teriflunomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERIFLUNOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C058IKG3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.